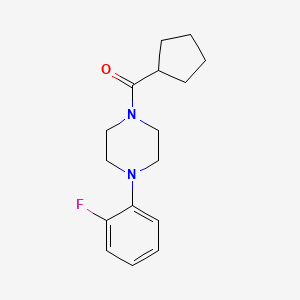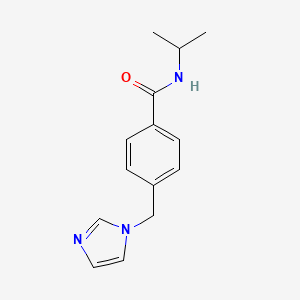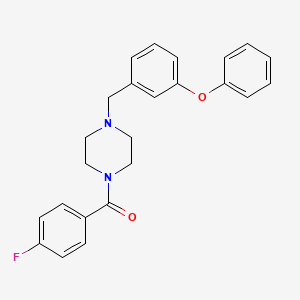
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. CPP is a derivative of piperazine and has been shown to possess high affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This results in the inhibition of NMDA receptor activity and the blockade of synaptic plasticity processes such as LTP and LTD.
Biochemical and Physiological Effects:
The blockade of NMDA receptor activity by this compound has been shown to have a range of biochemical and physiological effects. In addition to its role in synaptic plasticity, the NMDA receptor is involved in a variety of other processes, including pain perception, neuronal development, and neurodegeneration. Studies have shown that this compound can modulate these processes, making it a potential therapeutic agent for a range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine as a research tool is its high affinity and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity and investigation of the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for research involving 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, research is ongoing into the development of more selective NMDA receptor antagonists that may have fewer side effects than this compound. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological disorders.
Méthodes De Synthèse
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction between cyclopentanone and ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then reacted with piperazine to form the corresponding ester, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been optimized to minimize impurities and increase yield, making it a viable option for research purposes.
Applications De Recherche Scientifique
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied in the context of neuroscience research, particularly in the field of synaptic plasticity. This compound has been shown to block the NMDA receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD), two processes that underlie learning and memory. By selectively blocking the NMDA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity and the mechanisms underlying learning and memory.
Propriétés
IUPAC Name |
cyclopentyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-7-3-4-8-15(14)18-9-11-19(12-10-18)16(20)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELLYYJULZFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102427.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)

![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)

![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)